Ácido 4-(5-bencil-1,2,4-oxadiazol-3-IL)fenilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

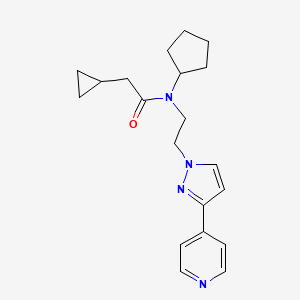

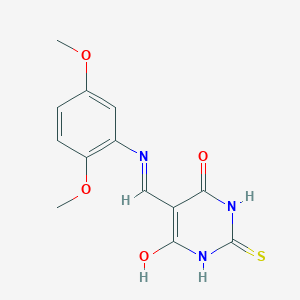

4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid is a chemical compound with the molecular formula C15H13BN2O3. It is known for its unique structure, which includes a boronic acid group attached to a phenyl ring that is further substituted with a 1,2,4-oxadiazole ring.

Aplicaciones Científicas De Investigación

4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through the boronic acid group.

Materials Science: The compound is investigated for its use in the development of advanced materials, such as sensors and catalysts, due to its unique electronic properties.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anti-infective properties , suggesting potential targets could be enzymes or proteins involved in infectious diseases.

Mode of Action

It’s known that 1,2,4-oxadiazoles can interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein function .

Biochemical Pathways

Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it’s possible that this compound could affect pathways related to microbial growth and survival.

Result of Action

Similar 1,2,4-oxadiazole compounds have been reported to exhibit anti-infective properties , suggesting that this compound could potentially inhibit microbial growth or survival.

Análisis Bioquímico

Biochemical Properties

It is known that compounds containing a 1,2,4-oxadiazole ring structure can exhibit significant biological activity . For instance, some 1,2,4-oxadiazole derivatives have been found to inhibit the glycogen synthase kinase 3 (GSK-3), a key regulator of both differentiation and cellular proliferation .

Cellular Effects

Some related compounds have shown significant inhibitory activity against nitric oxide in lipopolysaccharide (LPS)-induced BV2 cells, indicating potential anti-neuroinflammatory activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under refrigerated conditions .

Métodos De Preparación

The synthesis of 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid typically involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids. The benzyl group is introduced through a nucleophilic substitution reaction.

Análisis De Reacciones Químicas

4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Comparación Con Compuestos Similares

Similar compounds to 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid include:

4-(5-Phenyl-1,2,4-oxadiazol-3-YL)phenylboronic acid: Lacks the benzyl group, which may affect its binding properties and reactivity.

4-(5-Benzyl-1,2,4-thiadiazol-3-YL)phenylboronic acid: Contains a thiadiazole ring instead of an oxadiazole ring, which can alter its electronic properties and reactivity.

4-(5-Benzyl-1,3,4-oxadiazol-2-YL)phenylboronic acid: The position of the oxadiazole ring is different, which can influence its chemical behavior and applications.

Propiedades

IUPAC Name |

[4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BN2O3/c19-16(20)13-8-6-12(7-9-13)15-17-14(21-18-15)10-11-4-2-1-3-5-11/h1-9,19-20H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALQPWLDIBISTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=CC=C3)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2431395.png)

![N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2431399.png)

![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2431403.png)

![3,4,5-triethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2431404.png)

![(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2431405.png)

![(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2431408.png)

![7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2431410.png)

![4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2431412.png)